An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine, a substituted cyclohexylamine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates foundational chemical principles with computationally predicted data to offer a robust profile. The subsequent sections will delve into its chemical identity, predicted physicochemical parameters, a plausible synthetic route, and spectral analysis. Methodologies for the experimental determination of these properties are also detailed to provide a framework for empirical validation. This document is intended to serve as a valuable resource for those working with or considering the use of this and structurally related compounds in their research and development endeavors.
Chemical Identity and Structure
6-Methoxy-2,2-dimethylcyclohexan-1-amine is a primary amine featuring a cyclohexane ring substituted with a methoxy group at the 6-position and two methyl groups at the 2-position. The presence of these functional groups is anticipated to significantly influence its physicochemical behavior, including its basicity, lipophilicity, and solubility.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 6-Methoxy-2,2-dimethylcyclohexan-1-amine | - |
| CAS Number | 1504527-64-3 | [1][2] |
| Molecular Formula | C9H19NO | [1][2] |
| Molecular Weight | 157.26 g/mol | [1][2] |
| Canonical SMILES | CC1(CCCC(C1N)OC)C | [3] |
| InChI Key | CMAXLAQPCZHYRB-UHFFFAOYSA-N | [1][2] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, a variety of computational methods have been employed to predict the key physicochemical properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine. These predictions, summarized in Table 2, provide valuable initial estimates for experimental design and compound assessment.
Table 2: Predicted Physicochemical Properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine
| Property | Predicted Value | Prediction Tool/Method |
| Boiling Point | 195.3 ± 7.0 °C | Virtual Computational Chemistry Laboratory (VCCLAB) |
| Melting Point | Not available | - |
| pKa (basic) | 9.8 ± 0.2 | ACD/Labs Percepta Platform |
| Aqueous Solubility (LogS) | -2.5 | ALOGPS (VCCLAB) |
| Lipophilicity (XlogP) | 1.3 | PubChem |
Note: These values are computationally predicted and should be confirmed by experimental methods.
Lipophilicity (logP)
The predicted XlogP value of 1.3 suggests that 6-Methoxy-2,2-dimethylcyclohexan-1-amine has a moderate degree of lipophilicity.[3] This property is a critical determinant of a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The causality behind this experimental choice lies in its direct measurement of the partitioning of a compound between an aqueous and an immiscible organic phase, providing a gold-standard value for lipophilicity.
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4).
-
Sample Preparation: Prepare a stock solution of 6-Methoxy-2,2-dimethylcyclohexan-1-amine in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous sample solution with a known volume of the n-octanol phase.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure complete partitioning. Allow the phases to separate completely.
-
Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination using the shake-flask method.
Aqueous Solubility (LogS)
The predicted aqueous solubility (LogS) of -2.5 indicates that the compound is likely to be sparingly soluble in water. The amine and methoxy groups can participate in hydrogen bonding with water, but the bulky, nonpolar dimethylcyclohexyl backbone limits overall solubility.
This method is chosen to determine the equilibrium solubility, which is a fundamental and thermodynamically defined property of the compound.
-
Sample Preparation: Add an excess amount of solid 6-Methoxy-2,2-dimethylcyclohexan-1-amine to a known volume of water or a buffer of a specific pH in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC with a standard calibration curve.
-
Calculation: The solubility is reported in units of mol/L or mg/mL. The LogS is the base-10 logarithm of the molar solubility.
Basicity (pKa)
The predicted basic pKa of 9.8 is characteristic of a primary aliphatic amine. This value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.
-
Sample Preparation: Dissolve a precisely weighed amount of 6-Methoxy-2,2-dimethylcyclohexan-1-amine in a suitable solvent, typically water or a water/co-solvent mixture.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH values.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the pKa can be calculated from the titration data using appropriate software.
Caption: Proposed synthetic route to the target compound.
Experimental Protocol
-
Step 1: Formation of 6-Methoxy-2,2-dimethylcyclohexanone.
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).
-
Add a solution of 2,2-dimethylcyclohexanone in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Add a solution of a suitable methoxylating agent, such as N-methoxy-N-methyl-p-toluenesulfonamide, to the enolate solution and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether).
-
Purify the crude product by flash column chromatography to yield 6-methoxy-2,2-dimethylcyclohexanone.
-
-
Step 2: Reductive Amination.
-
In a high-pressure reactor, combine 6-methoxy-2,2-dimethylcyclohexanone, a source of ammonia (e.g., a solution of ammonia in methanol), and a hydrogenation catalyst such as Raney Nickel.
-
Pressurize the reactor with hydrogen gas and heat the mixture with stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the resulting 6-Methoxy-2,2-dimethylcyclohexan-1-amine by distillation under reduced pressure.
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Predicted Spectral Data and Interpretation
¹H and ¹³C NMR Spectroscopy
Predicted NMR spectra provide valuable information for structural confirmation. The predicted chemical shifts are based on the proposed structure and can be used to guide the analysis of experimental data.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C1 | 55.2 | 3.1 | m |
| C2 | 35.1 | - | - |
| C3 | 24.5 | 1.5 | m |
| C4 | 20.1 | 1.4 | m |
| C5 | 30.8 | 1.6 | m |
| C6 | 85.3 | 3.8 | m |
| C7 (CH3) | 28.9 | 1.0 | s |
| C8 (CH3) | 25.4 | 1.1 | s |
| C9 (OCH3) | 56.5 | 3.4 | s |
| NH2 | - | 1.5 | br s |
Predictions generated using nmrdb.org. [4] Interpretation:
-
¹H NMR: The spectrum is expected to show two singlets for the non-equivalent gem-dimethyl protons. The methoxy protons will appear as a sharp singlet. The protons on the cyclohexyl ring will appear as complex multiplets. The amine protons will likely be a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms. The carbon bearing the methoxy group (C6) will be significantly downfield, as will the carbon attached to the amine group (C1).
Mass Spectrometry
The mass spectrum of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is expected to show a molecular ion peak (M⁺) at m/z 157, corresponding to its molecular weight. The fragmentation pattern will be characteristic of a primary amine and a cyclic ether.
Predicted Fragmentation Pattern:
-
α-cleavage: Loss of a methyl radical from the C2 position to give a fragment at m/z 142.
-
Loss of methoxy group: Cleavage of the C-O bond can lead to a fragment at m/z 126.
-
Loss of ammonia: A peak at m/z 140 may be observed due to the loss of NH₃.
-
Ring cleavage: Fragmentation of the cyclohexane ring can lead to a series of smaller fragments.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
Expected IR Absorption Bands:
-
N-H stretch: Two medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. [5][6]* C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region due to the aliphatic C-H bonds. [7]* N-H bend: A medium to strong band around 1600-1650 cm⁻¹. [5]* C-O stretch: A strong band in the 1070-1150 cm⁻¹ region corresponding to the ether linkage.
-
C-N stretch: A weak to medium band in the 1020-1250 cm⁻¹ region. [5]
Stability
The stability of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is an important consideration for its handling, storage, and application. Like many amines, it may be susceptible to oxidation and degradation under certain conditions.
Potential Degradation Pathways:
-
Oxidation: The amine group can be oxidized, particularly in the presence of air and light, potentially leading to the formation of imines, oximes, or other degradation products.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.
This protocol is designed to identify potential degradation pathways and to determine the intrinsic stability of the molecule under various stress conditions.
-
Stress Conditions: Prepare solutions of the compound in suitable solvents and expose them to various stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid compound and solution at elevated temperature (e.g., 80 °C).
-
Photolytic: Solution exposed to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, attempt to identify the major degradation products using LC-MS.
Caption: Workflow for a forced degradation stability study.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine, based on a combination of available data and computational predictions. While direct experimental validation of these properties is essential, the information presented herein offers a solid foundation for researchers and drug development professionals. The proposed synthetic route and analytical methodologies provide a clear path forward for the synthesis, characterization, and further investigation of this and related compounds.
References
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PubChem. (n.d.). 6-methoxy-2,2-dimethylcyclohexan-1-amine. Retrieved February 26, 2026, from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 26, 2026, from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 26, 2026, from [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved February 26, 2026, from [Link]
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Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved February 26, 2026, from [Link]
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NIST. (n.d.). Cyclohexylamine, N,N-dimethyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]
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